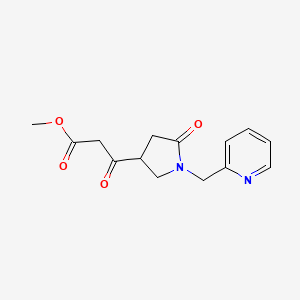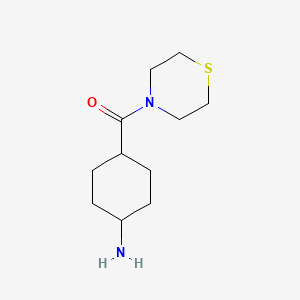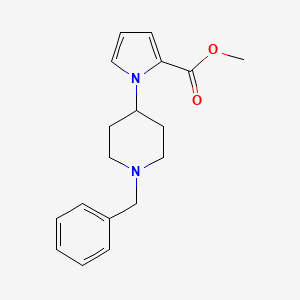
6-(Methylsulfonyl)-1H-indazole
Vue d'ensemble
Description
6-(Methylsulfonyl)-1H-indazole is an organic compound belonging to the indazole family, characterized by a sulfonyl group attached to the sixth position of the indazole ring. Indazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.
Mécanisme D'action
Target of Action
Related compounds such as 6-(methylsulfonyl) hexyl isothiocyanate have been studied for their potential chemopreventive properties, particularly in leukemia cell lines .
Mode of Action
It’s worth noting that related compounds have been shown to exert cytotoxic effects on tumor cells . They induce apoptosis in transformed cells through an extrinsic pathway, as demonstrated by a significant increase in the percentage of cells with activated caspase-8 .
Biochemical Pathways
Related compounds have been associated with the activation of the nuclear factor e2-related factor 2 (nrf2)-antioxidant-response element (are) pathway, which is essential for neuroprotective effects .
Pharmacokinetics
A study on a related compound, odanacatib, showed that it was characterized by low systemic clearance in all species and by a long plasma half-life in monkeys and dogs . The oral bioavailability was dependent on the vehicle used and ranged from 18% (monkey) to ∼100% (dog) at doses of 1 to 5 mg/kg, using nonaqueous vehicles .
Result of Action
Related compounds like 6-methylsulfinylhexyl isothiocyanate have been shown to improve fatigue, sleep, and mood significantly after 4 weeks of intake .
Action Environment
It’s worth noting that the efficacy of related herbicides is the result of the inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (hppd) in target plants .
Analyse Biochimique
Biochemical Properties
6-(Methylsulfonyl)-1H-indazole plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. This compound has been shown to interact with various enzymes, including cytochrome P450 epoxygenase, which is involved in the metabolism of arachidonic acid . The interaction between this compound and cytochrome P450 epoxygenase can lead to the inhibition of the enzyme, affecting the metabolic pathways it regulates. Additionally, this compound has been observed to interact with proteins involved in cellular signaling pathways, potentially modulating their activity and influencing downstream effects.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to induce autophagy in leukemia cell lines, such as Jurkat and HL-60 cells . Autophagy is a catabolic process that helps maintain cellular homeostasis by degrading and recycling damaged organelles and proteins. The induction of autophagy by this compound is associated with increased levels of reactive oxygen species (ROS), which can act as signaling molecules to trigger autophagic processes. Additionally, this compound has been reported to influence cell signaling pathways, gene expression, and cellular metabolism, further highlighting its impact on cell function.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with various biomolecules, leading to changes in enzyme activity, gene expression, and cellular processes. One of the key mechanisms is the inhibition of cytochrome P450 epoxygenase, which affects the metabolism of arachidonic acid and other substrates . This inhibition can lead to alterations in the levels of metabolites and signaling molecules, ultimately influencing cellular functions. Additionally, this compound has been shown to induce autophagy through the generation of ROS, which act as signaling molecules to activate autophagic pathways . These molecular interactions and mechanisms highlight the multifaceted effects of this compound at the cellular level.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time, depending on its stability, degradation, and long-term impact on cellular function. Studies have shown that the compound can induce autophagy and increase ROS levels in a dose-dependent manner over a 24-hour period . The stability of this compound in laboratory conditions is crucial for its sustained effects, and any degradation of the compound can influence its efficacy. Long-term studies are needed to assess the potential chronic effects of this compound on cellular function and overall health.
Dosage Effects in Animal Models
The effects of this compound in animal models can vary with different dosages. Studies have shown that the compound can induce apoptosis in tumor cells in a dose- and time-dependent manner . At higher doses, this compound may exhibit toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications. Animal models are essential for understanding the threshold effects and potential toxicity of this compound, providing valuable insights for its safe and effective use.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound’s interaction with cytochrome P450 epoxygenase is a key aspect of its metabolic pathway, affecting the metabolism of arachidonic acid and other substrates . These interactions can influence metabolic flux and the levels of metabolites, ultimately impacting cellular functions and overall health. Understanding the metabolic pathways of this compound is crucial for elucidating its biochemical properties and potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its accumulation in specific tissues . These interactions can influence the localization and concentration of this compound, affecting its efficacy and potential side effects. Understanding the transport and distribution mechanisms of this compound is crucial for optimizing its therapeutic use and minimizing adverse effects.
Subcellular Localization
The subcellular localization of this compound can significantly impact its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms can influence the interactions of this compound with biomolecules and its overall efficacy. Understanding the subcellular localization of this compound is essential for elucidating its molecular mechanisms and optimizing its therapeutic potential.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Methylsulfonyl)-1H-indazole typically involves the introduction of a methylsulfonyl group to the indazole core. One common method is the sulfonylation of 6-bromo-1H-indazole using methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The general reaction scheme is as follows:
6-Bromo-1H-indazole+Methanesulfonyl chloride→this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing the use of hazardous reagents and solvents. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
6-(Methylsulfonyl)-1H-indazole undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be further oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to remove the sulfonyl group, yielding the parent indazole.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of 1H-indazole.
Substitution: Formation of various substituted indazole derivatives depending on the reagents used.
Applications De Recherche Scientifique
6-(Methylsulfonyl)-1H-indazole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-Methylsulfonyl phenyl) indole: Known for its dual antimicrobial and anti-inflammatory activities.
Methanesulfonyl chloride: Used as a precursor in the synthesis of various sulfonyl compounds.
Uniqueness
6-(Methylsulfonyl)-1H-indazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propriétés
IUPAC Name |
6-methylsulfonyl-1H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2S/c1-13(11,12)7-3-2-6-5-9-10-8(6)4-7/h2-5H,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKPZHKXZWDTBOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)C=NN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40670741 | |
| Record name | 6-(Methanesulfonyl)-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40670741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
261953-48-4 | |
| Record name | 6-(Methanesulfonyl)-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40670741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-(Methylsulfonyl)-1H-indazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-Cyano-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1440067.png)

amino}acetic acid dihydrochloride](/img/structure/B1440069.png)








